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molecular formula C10H15FN2 B8557317 (2-amino-4-fluorophenyl)-N-(1-methylethyl)-methylamine

(2-amino-4-fluorophenyl)-N-(1-methylethyl)-methylamine

Cat. No. B8557317
M. Wt: 182.24 g/mol
InChI Key: DZOBEBKMIKCNJY-UHFFFAOYSA-N
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Patent
US05929072

Procedure details

To a solution of 4-fluoro-2-nitro benzaldehyde (3.76 g, 25 mmol) in dry MeOH (120 ml), was added isopropyl amine (2.1 ml, 25 mmol) and the mixture stirred for 2 hours at room temperature in Argon atmosphere. Then it was then transferred into a Parr bottle containing 5% Pd on charcoal (246 mg) under Argon and hydrogenated at 30 psi for 18 hours. The suspension was filtered over a celite pad, washed with MeOH and evaporated at reduced pressure to afford (2-amino-4-fluorophenyl)-N-(1-methylethyl)-methylamine as a yellow oil.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
246 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[C:4]([N+:10]([O-])=O)[CH:3]=1.[CH:13]([NH2:16])([CH3:15])[CH3:14].[CH3:17]O>[Pd]>[NH2:10][C:4]1[CH:3]=[C:2]([F:1])[CH:9]=[CH:8][C:5]=1[N:16]([CH3:17])[CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
FC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
246 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours at room temperature in Argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
hydrogenated at 30 psi for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered over a celite pad
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)F)N(C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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